3-(4-Aminophenoxy)propanoic acid hydrochloride

Overview

Description

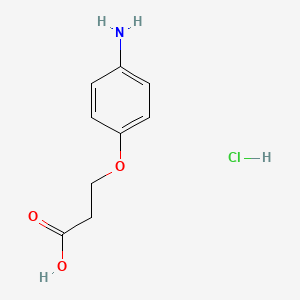

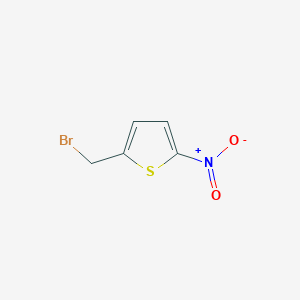

3-(4-Aminophenoxy)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1311313-84-4 . It has a molecular weight of 217.65 and its IUPAC name is 3-(4-aminophenoxy)propanoic acid hydrochloride . The compound is a salt, with chloride (Cl) being the counterion .

Molecular Structure Analysis

The InChI code for 3-(4-Aminophenoxy)propanoic acid hydrochloride is 1S/C9H11NO3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H . This indicates that the compound has a molecular formula of C9H11NO3 and is associated with a chloride ion .Physical And Chemical Properties Analysis

3-(4-Aminophenoxy)propanoic acid hydrochloride is a powder . The compound is stored at room temperature .Scientific Research Applications

Renewable Building Block for Materials Science

- Phloretic Acid as an Alternative to Phenolation : Phloretic acid (PA), which can be derived from 3-(4-hydroxyphenyl)propanoic acid, is used as a renewable building block in materials science. It's applied for enhancing the reactivity of molecules towards benzoxazine (Bz) ring formation, providing an eco-friendly alternative to phenol. This approach is significant in the synthesis of bio-based benzoxazine end-capped molecules, which have applications in a range of materials due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Development of Antimicrobial Agents

- Synthesis of Antimicrobial N-Substituted-β-amino Acid Derivatives : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, related to 3-(4-Aminophenoxy)propanoic acid, have been synthesized and exhibited promising antimicrobial activities against various bacteria and fungi. This research highlights the potential of such compounds in the development of new antimicrobial agents (Mickevičienė et al., 2015).

Novel Uterine Relaxants for Medical Use

- Design and Synthesis of Uterine Relaxants : Compounds similar to 3-(4-Aminophenoxy)propanoic acid hydrochloride, such as 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, have been designed and evaluated as uterine relaxants. These compounds show significant potential in delaying the onset of labor in pregnant rats, indicating their potential application in obstetrics (Viswanathan et al., 2005).

Applications in Food and Pharmacology

- Chlorogenic Acid (CGA) Review : Although not directly linked to 3-(4-Aminophenoxy)propanoic acid hydrochloride, studies on chlorogenic acid, a phenolic compound, reveal its various practical, biological, and pharmacological effects. CGA exhibits a range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties, which may be relevant for similar phenolic compounds (Naveed et al., 2018).

Novel Biolabels Development

- Synthesis of Novel Fluorescent Biolabels : Research involving 3-(4-hydroxyphenyl)propanoic acid, closely related to 3-(4-Aminophenoxy)propanoic acid hydrochloride, focuses on developing novel fluorescent biolabels. Such biolabels have applications in biological assays and potentially in medical diagnostics (Briggs et al., 2002).

Protonation Thermodynamics in Chemistry

- Study of Aminophenol Derivatives : The protonation thermodynamics of aminophenol derivatives, related to 3-(4-Aminophenoxy)propanoic acid hydrochloride, have been studied. This research is important for understanding the chemical behavior of these compounds in different environments, relevant for chemical synthesis and industrial applications (Bretti et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

3-(4-aminophenoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTINZKCLGODOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)